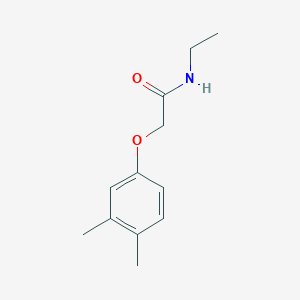
N-(2,5-dimethylphenyl)-2-(4-fluorophenyl)acetamide
描述
N-(2,5-dimethylphenyl)-2-(4-fluorophenyl)acetamide, commonly known as DMFA, is a synthetic compound that belongs to the category of arylacetamide. The compound has gained significant attention in the scientific community due to its potential therapeutic applications. DMFA is a versatile compound that has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
作用机制
The mechanism of action of DMFA is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the activity of certain receptors in the brain. DMFA has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cognition, and mood regulation. The binding of DMFA to the sigma-1 receptor results in the modulation of ion channels and the release of neurotransmitters, which can lead to the therapeutic effects of the compound.
Biochemical and Physiological Effects:
DMFA has been shown to possess various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory and analgesic properties, which can help reduce pain and inflammation. DMFA has also been shown to possess anticonvulsant properties, which can help prevent seizures. The compound has been shown to possess neuroprotective properties that can help prevent the loss of neurons in the brain.
实验室实验的优点和局限性
DMFA has several advantages and limitations for lab experiments. The compound is versatile and can be used in various scientific research studies. DMFA is relatively stable and can be stored for long periods without degradation. However, the synthesis of DMFA is a complex process that requires specialized equipment and expertise. The compound is also relatively expensive, which can limit its use in some scientific research studies.
未来方向
There are several future directions for the scientific research of DMFA. The compound has shown promising results in various therapeutic applications, and further studies are needed to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. DMFA can also be investigated for its potential use in the treatment of pain and inflammation. The compound can also be modified to produce analogs that possess improved therapeutic properties. Further studies are also needed to investigate the long-term safety and efficacy of DMFA.
Conclusion:
In conclusion, DMFA is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, analgesic, and anticonvulsant properties. DMFA has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. The compound has shown promising results in various scientific research studies, and further studies are needed to investigate its potential therapeutic benefits.
科学研究应用
DMFA has been extensively used in scientific research studies due to its potential therapeutic applications. The compound has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. DMFA has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. The compound has been shown to possess neuroprotective properties that can help prevent the loss of neurons in the brain.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-3-4-12(2)15(9-11)18-16(19)10-13-5-7-14(17)8-6-13/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSIMGCJTLYLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1,2-dimethylpropyl)(2-furylmethyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B3982299.png)

![N-(2-ethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982313.png)


![8-methyl-4-(3-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3982320.png)
![methyl 5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3982339.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3982347.png)


![N-benzyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3982371.png)
![3-(4-chlorophenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3982389.png)
![4-{2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B3982393.png)
